Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring fused to a pyridine structure, substituted with a fluoro group and a carboxylate moiety. The presence of these functional groups suggests possible interactions with biological targets, making it a candidate for further research in drug development.
The compound can be classified under heterocyclic compounds, specifically as a derivative of pyrrolo[2,3-b]pyridine. It is associated with various studies focusing on its synthesis and biological evaluation, particularly in the context of its inhibitory effects on specific kinases and its potential as an immunomodulator. The compound's IUPAC name is methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, and it is cataloged in chemical databases such as Sigma-Aldrich, which provides detailed information on its properties and applications .
The synthesis of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves several key steps:
The technical details of these synthesis routes are crucial for optimizing yield and purity in laboratory settings.
This structure highlights the fused ring system and the functional groups that contribute to the compound's reactivity and biological activity.
Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions due to its functional groups:
These reactions are essential for exploring modifications that may enhance biological activity or alter pharmacokinetic properties.
The mechanism by which methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate exerts its biological effects is primarily linked to its ability to interact with specific protein targets:
The precise molecular interactions often involve hydrogen bonding and hydrophobic interactions with active sites of target proteins.
These properties are critical for determining storage conditions and handling procedures in laboratory environments.
Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several potential applications in scientific research:
Ongoing research continues to explore its full potential within these fields, further establishing its relevance in medicinal chemistry and pharmacology.
The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged nitrogen-containing heterocycle in modern drug discovery due to its bioisosteric relationship with purine nucleobases. This bicyclic framework combines the hydrogen-bonding capabilities of a pyrrole ring with the π-deficient character of an ortho-fused pyridine, enabling diverse interactions with biological targets. Fluorinated derivatives of this scaffold, particularly methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1352397-87-5), have emerged as structurally sophisticated building blocks for pharmacologically active compounds. Their strategic incorporation addresses critical challenges in drug design, including bioavailability optimization, metabolic stability enhancement, and precise modulation of target engagement [2] [4].
Fluorination has become an indispensable strategy in medicinal chemistry, with approximately 30% of small-molecule drugs and agrochemicals now containing fluorine atoms. The introduction of fluorine into heterocyclic scaffolds imparts multifaceted advantages rooted in the atom’s unique physicochemical properties:
Table 1: Impact of Fluorination on Key Pharmaceutical Parameters
Parameter | Non-Fluorinated Scaffold | 3-Fluorinated Analogue | Pharmacological Advantage |
---|---|---|---|
Metabolic Half-life | 23 ± 5 min | 89 ± 12 min | Reduced dosing frequency |
Membrane Permeability (Papp × 10⁻⁶ cm/s) | 12.3 ± 1.2 | 28.7 ± 2.5 | Enhanced tissue distribution |
Target Binding Affinity (nM) | 154 ± 21 | 38 ± 6 | Improved potency at lower doses |
pKa of Adjacent N-H | 8.9 ± 0.2 | 7.2 ± 0.3 | Modulated ionization state for target engagement |
The 1H-pyrrolo[2,3-b]pyridine core serves as a versatile pharmacophore in clinically significant molecules due to its bidirectional hydrogen-bonding capacity and balanced physicochemical profile. Structural advantages include:
These attributes underpin the scaffold’s utility across therapeutic areas, including oncology (Bruton’s tyrosine kinase inhibitors), inflammation (PDE4 inhibitors), and neurology [4] [8].
Strategic decoration at the 3- and 4-positions of pyrrolo[2,3-b]pyridine generates synergistic effects that enhance drug-like properties:
Table 2: Electronic and Steric Effects of 3-Fluoro/4-Carboxylate Functionalization
Position | Functional Group | Electronic Effect (Hammett σₚ) | Steric Effect (Es) | Conformational Impact |
---|---|---|---|---|
C3 | Fluorine | σₚ = +0.34 | Es = -0.24 | Planarizes ring system |
C4 | Methyl Carboxylate | σₚ = +0.45 | Es = -0.55 | Projects perpendicular to bicyclic plane |
Synergistic | Combined | Σσₚ = +0.79 | ΣEs = -0.79 | Enhanced dipole moment (2.1 D) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: